4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one
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Overview
Description
The compound “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” is a complex organic molecule featuring an imidazole ring, a dioxolone ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” typically involves multi-step organic reactions. The reaction conditions often require elevated temperatures and the use of catalysts such as Lewis acids or ionic liquids to facilitate the formation of the imidazole and dioxolone rings .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
“4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted aromatic compounds .
Scientific Research Applications
“4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” has several scientific research applications:
Mechanism of Action
The mechanism of action of “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and dioxolone-containing molecules. Examples include:
- 4,5-diphenyl-1H-imidazole
- 5-methyl-1,3-dioxol-2-one
- 4-(phenylsulfanyl)methyl-1H-imidazole
Uniqueness
What sets “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” apart is its combination of the imidazole and dioxolone rings with a sulfanyl group, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C20H16N2O3S/c1-13-16(25-20(23)24-13)12-26-19-21-17(14-8-4-2-5-9-14)18(22-19)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,22) |
InChI Key |
FPTYHOPBZHRFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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